

Unveiling RNA's intricate architecture: A guide to trimethylpsoralen-based structure analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Trimethylpsoralen

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For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of RNA is paramount to deciphering its function and developing targeted therapeutics. **Trimethylpsoralen** and its derivatives have emerged as powerful tools to probe RNA structure in vivo and in vitro, providing a snapshot of RNA duplexes and tertiary interactions within the cellular milieu. This document provides detailed application notes and protocols for utilizing **trimethylpsoralen** in RNA structure analysis.

Psoralens are bifunctional, planar molecules that readily intercalate into nucleic acid helices. Upon irradiation with long-wavelength ultraviolet light (UVA, 365 nm), they form covalent crosslinks between pyrimidine residues (uracil and cytosine) on opposite strands of a duplex. This property allows for the "freezing" of RNA secondary and tertiary structures, enabling their subsequent identification and characterization through a variety of molecular biology techniques.

Core Applications in RNA Research

The application of **trimethylpsoralen** and its derivatives spans a wide range of RNA structural biology, from mapping the secondary structure of individual RNAs to transcriptome-wide analyses of RNA-RNA interactions. Key applications include:

- Mapping RNA Secondary Structure: Identifying helical regions within a single RNA molecule.
- Analyzing RNA-RNA Interactions: Capturing both intramolecular and intermolecular RNA duplexes.^{[1][2]}

- Probing RNA Tertiary Structure: Identifying long-range contacts that bring distant parts of an RNA molecule into proximity.[3]
- Investigating RNA-Protein Interactions: Although less common, psoralens can sometimes crosslink RNA to proteins, providing insights into ribonucleoprotein complex topology.[4]
- Studying RNA Dynamics: By comparing crosslinking patterns under different conditions, it is possible to study conformational changes in RNA structure.[5]

Featured Methodologies

Several high-throughput sequencing-based methods have been developed that leverage psoralen crosslinking to study RNA structure on a genomic scale. These include:

- PARIS (Psoralen Analysis of RNA Interactions and Structures): A method that combines in vivo psoralen crosslinking with 2D gel electrophoresis, proximity ligation, and high-throughput sequencing to globally identify RNA duplexes.[1][2] The improved PARIS2 method utilizes a more soluble psoralen derivative, amotosalen, to enhance crosslinking efficiency.[6][7]
- SPLASH (Sequencing of Psoralen crosslinked, ligated and Selected Hybrids): This method employs a biotinylated psoralen derivative for the enrichment of crosslinked RNA hybrids, increasing the sensitivity of detection.[8][9]

Quantitative Data Summary

The efficiency and sensitivity of psoralen-based methods can be quantified and compared. The following tables summarize key quantitative data from the literature.

Method	Psoralen Derivative	Crosslinking Efficiency/Sensitivity Improvement	Reference
PARIS2	Amotosalen	Approximately 5.7-fold increase in total crosslinked fragments compared to AMT.	[7]
SPLASH	Biotinylated Psoralen	Increased sensitivity from ~0.45 (with psoralen) to ~0.75.	[8][9]

Application	Target	Fold Enrichment	Reference
miRNA Target Identification	Tet2 RNA by miRNA-29a	20-fold enrichment after crosslinking.	[8][9]

Experimental Protocols

This section provides detailed protocols for key experiments in psoralen-based RNA structure analysis.

Protocol 1: In Vivo RNA Crosslinking with 4'-Aminomethyltrioxsalen (AMT)

This protocol is adapted from the PARIS method and is suitable for treating adherent mammalian cells.[1]

Materials:

- 4'-aminomethyltrioxsalen (AMT) hydrochloride
- Phosphate-buffered saline (PBS), RNase-free
- Stratalinker 2400 UV crosslinker (or equivalent with 365 nm bulbs)

- Adherent cells cultured in 10 cm plates (~70% confluent)

Procedure:

- Prepare AMT Solution: Dissolve AMT in 1x PBS to a final concentration of 0.5 mg/mL. Prepare a control solution of 1x PBS without AMT.
- Cell Preparation: On the day of crosslinking, remove the culture medium from the plates.
- Wash: Gently wash the cells once with 1x PBS.
- Incubation: Add 0.4 mL of the 0.5 mg/mL AMT solution (or PBS for control) to each 10 cm plate. Ensure the solution covers the entire cell monolayer.
- Incubate: Place the plates on ice and incubate for 10 minutes to allow for psoralen intercalation.
- UVA Crosslinking: Place the uncovered plates on the floor of the Stratalinker 2400. Irradiate with 365 nm UV light. The optimal energy dose should be determined empirically but is typically in the range of 1-5 J/cm².
- Harvesting: Immediately after crosslinking, proceed to RNA extraction.

Protocol 2: RNA Extraction from Crosslinked Cells

Due to extensive crosslinking, RNA extraction requires a robust method to handle insoluble material.^[1]

Materials:

- TRIzol LS Reagent
- Chloroform
- Isopropanol
- 75% Ethanol (in RNase-free water)
- RNase-free water

Procedure:

- **Lysis:** Add 0.9 mL of TRIzol LS reagent directly to the crosslinked cells in the 10 cm plate. Mix vigorously by pipetting to lyse the cells.
- **Phase Separation:** Transfer the lysate to a microfuge tube. Add 180 μ L of chloroform and shake vigorously for 15 seconds. Incubate at room temperature for 5-10 minutes. Note that phase separation may be slower in AMT-treated samples.
- **Centrifugation:** Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
- **RNA Precipitation:** Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and mix. Incubate at room temperature for 10 minutes.
- **Pelleting:** Centrifuge at 12,000 x g for 10 minutes at 4°C. A gel-like pellet should be visible.
- **Washing:** Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.
- **Final Centrifugation:** Centrifuge at 7,500 x g for 5 minutes at 4°C.
- **Drying and Resuspension:** Carefully remove all the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.

Protocol 3: Reversal of Psoralen Crosslinks

Psoralen crosslinks can be reversed by irradiation with short-wavelength UV light (254 nm), which is essential for subsequent sequencing analysis.[\[4\]](#)[\[10\]](#)

Materials:

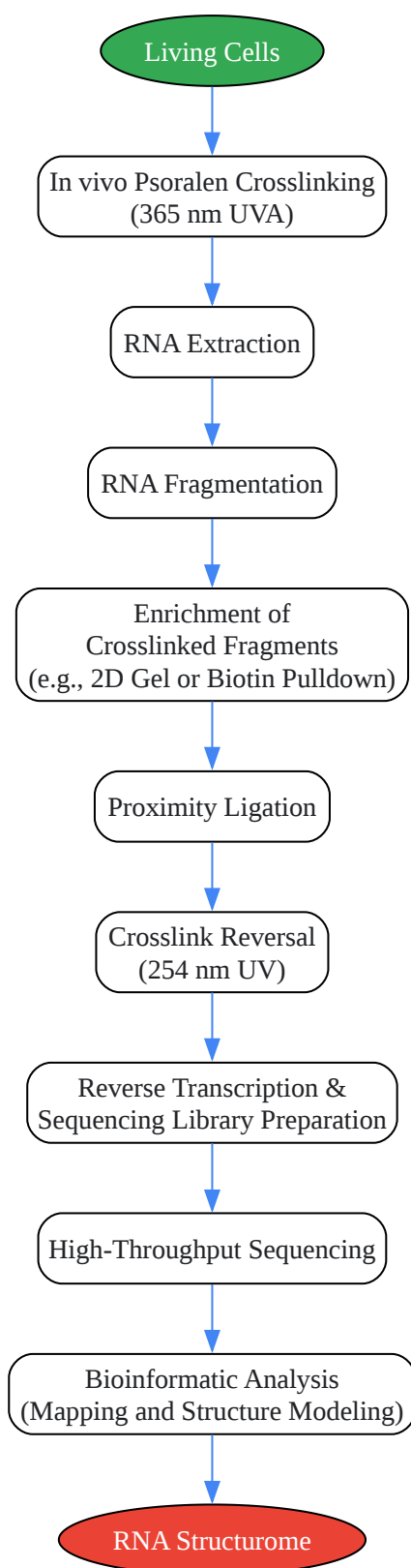
- Purified crosslinked RNA
- Stratalinker with 254 nm bulbs
- RNase-free microfuge tubes

Procedure:

- **Sample Preparation:** Place the purified crosslinked RNA in an RNase-free microfuge tube on ice.
- **UVC Irradiation:** Place the open tube in the Stratalinker. Irradiate with 254 nm UV light. The optimal time for reversal should be empirically determined but is typically in the range of 5-15 minutes.
- **Proceed to Downstream Applications:** The RNA with reversed crosslinks is now ready for downstream applications such as reverse transcription and library preparation.

Visualizing the Workflow and Mechanism

To better understand the processes involved, the following diagrams illustrate the mechanism of psoralen crosslinking and the general workflow of a psoralen-based RNA structure analysis experiment.



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- To cite this document: BenchChem. [Unveiling RNA's intricate architecture: A guide to trimethylpsoralen-based structure analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683662#application-of-trimethylpsoralen-in-rna-structure-analysis]

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